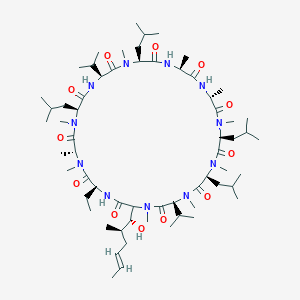
Methyl 2-phenyloxazole-5-carboxylate
Overview
Description
“Methyl 2-phenyloxazole-5-carboxylate” is a chemical compound with the molecular formula C11H9NO3 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Methyl 2-phenyloxazole-5-carboxylate” can be achieved from N-Benzoyl-beta-alanine Methyl Ester . A comprehensive review on biological activities of oxazole derivatives indicates that oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .Molecular Structure Analysis
The molecular weight of “Methyl 2-phenyloxazole-5-carboxylate” is 203.19 . The structure of this compound can be represented by the SMILES notation: COC(=O)C1=CN=C(O1)C2=CC=CC=C2 .Scientific Research Applications
The extended oxazole scaffold, including derivatives of Methyl 2-phenyloxazole-5-carboxylate, has been utilized in the synthesis of anti-inflammatory compounds like Oxaprozin (Patil & Luzzio, 2016).
A new oxazole building block, 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, has been employed in the total synthesis of siphonazoles A and B, highlighting its role in synthesizing unique natural products (Zhang & Ciufolini, 2009).
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate demonstrates potent cytotoxic activity against various human cancer cells, indicating its potential in cancer research (Pilyo et al., 2020).
Certain derivatives, such as 2(3Chlorophenyl)benzoxaole-5-carboxylic acid, show significant anti-inflammatory activity, while others like 2(4Chlorophenyl)benzoxaole-5-carboxylic acid exhibit excellent cytotoxic activity (Thakral et al., 2022).
Methyl 2-phenyloxazole-5-carboxylate serves as a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles, highlighting its utility in synthetic chemistry (Misra & Ila, 2010).
The compound has also been used in the development of N-(2-benzoylphenyl)-L-tyrosine PPARgamma agonists, showing promise in the treatment of type 2 diabetes (Cobb et al., 1998).
Safety and Hazards
properties
IUPAC Name |
methyl 2-phenyl-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-7-12-10(15-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMACXVQAYRWMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544994 | |
| Record name | Methyl 2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenyloxazole-5-carboxylate | |
CAS RN |
106833-83-4 | |
| Record name | Methyl 2-phenyl-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00544994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B35467.png)










